molecular formula C20H15N3O3 B4561952 N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-2-furamide

N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-2-furamide

Cat. No.: B4561952
M. Wt: 345.4 g/mol
InChI Key: FTHWPRMJPDSWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11134135 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

Polyamides and Polyimides Synthesis

Research has highlighted the synthesis and properties of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine and similar compounds. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance materials (Yang & Lin, 1994); (Yang & Lin, 1995).

Thermal Stability and Polymerization

Studies on the synthesis of polymeric materials, such as polyamides and polyimides derived from phthalide and phthalimidine derivatives, demonstrate their potential in creating materials with desirable thermal properties and stability for industrial applications (Yang & Lin, 1994).

Pharmacological Research

Protease Activated Receptor 2 (PAR2) Agonists

Some phthalazinyl derivatives have been identified as small-molecule agonists for PAR2, a G protein-coupled receptor. These compounds could play a role in understanding the physiological functions of PAR2 receptors and potentially in developing therapies for related disorders (Ma & Burstein, 2013).

Enzymatic Synthesis of Biobased Materials

Sustainable Polyamides

Research into enzymatic polymerization has produced FDCA-based semi-aromatic polyamides as sustainable alternatives to petroleum-based polymers. These studies showcase the potential of using biobased materials for high-performance applications, emphasizing the role of enzymatic processes in polymer science (Jiang et al., 2016).

Properties

IUPAC Name

N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-16-5-2-3-6-17(16)20(25)23(22-13)15-10-8-14(9-11-15)21-19(24)18-7-4-12-26-18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWPRMJPDSWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.